molecular formula C6H12N2O2 B122557 2-Piperazineacetic acid CAS No. 14566-74-6

2-Piperazineacetic acid

Cat. No.: B122557
CAS No.: 14566-74-6
M. Wt: 144.17 g/mol
InChI Key: VGEOCVZKPBSYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperazineacetic acid is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Piperazineacetic acid is used as an important intermediate in the synthesis of various compounds, such as Nifurpipone. Research has shown that it can be combined with aromatic aldehyde under specific conditions to create new compounds, some of which were rarely reported before. This highlights its role in the discovery of new chemical entities (Zhou, 2014).

Application in Biologically Active Peptides and Peptidomimetics

  • Piperazic acid, a congener of 2-piperazineacetic acid, is found in many complex natural products. Its incorporation into pharmaceutical agents and drug leads, due to its conformational rigidity and physicochemical properties, is notable. This research provides insights into the chemical syntheses and applications of piperazic acids in constrained, biologically active peptides and peptidomimetics (Handy & Sello, 2015).

Antimicrobial and Anti-Inflammatory Activities

  • Studies on derivatives of this compound reveal their significant antimicrobial and anti-inflammatory activities. These findings are crucial for the development of new therapeutic agents (Al-Omar et al., 2010).

Involvement in Natural Products with Biological Activity

  • Piperazic acid-containing natural products, which include derivatives of this compound, have shown a range of biological activities, including anti-malarial, anti-apoptotic, and anti-bacterial effects. This underscores the potential of these compounds in pharmaceutical research (Morgan, Andersen, & Ryan, 2019).

Role in Synthesis of Biologically Active Compounds

  • This compound is utilized in the synthesis of differentially protected piperazines, which are key intermediates in the preparation of various biologically active compounds (Gao & Renslo, 2007).

Enhancing Drug Discovery

  • Derivatives of this compound have been used in the synthesis of enantiomerically pure piperazine-2-acetic acid esters. These derivatives are critical for constructing diverse chemical libraries and advancing drug discovery efforts (Chamakuri et al., 2018).

Utility in Mass Spectrometry

  • Piperazine-based derivatives are employed in the derivatization of peptides to enhance their ionization efficiency in mass spectrometry. This application is significant for the sensitive determination of peptides in proteome analysis (Qiao et al., 2011).

Biodegradation

  • Certain strains of bacteria utilize piperazine, a compound related to this compound, as their sole carbon and energy source. This discovery provides insights into the biodegradation pathways of piperazine and its derivatives (Cai et al., 2013).

Future Directions

The future directions for 2-Piperazineacetic acid seem promising. It has been used in the synthesis of elastomer vitrimers, which have superior strength, improved creep resistance, and retained malleability . This suggests potential applications in various fields, including materials science.

Properties

IUPAC Name

2-piperazin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c9-6(10)3-5-4-7-1-2-8-5/h5,7-8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEOCVZKPBSYQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591143
Record name (Piperazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14566-74-6
Record name (Piperazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Piperazine acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Piperazineacetic acid
Reactant of Route 2
2-Piperazineacetic acid
Reactant of Route 3
2-Piperazineacetic acid
Reactant of Route 4
2-Piperazineacetic acid
Reactant of Route 5
2-Piperazineacetic acid
Reactant of Route 6
2-Piperazineacetic acid
Customer
Q & A

Q1: What is the structural characterization of 2-piperazineacetic acid and its derivatives?

A: this compound derivatives, particularly 3,6-dioxo-2-piperazineacetic acid derivatives, are frequently studied. While the exact molecular formula and weight depend on the specific derivative, they share a common core structure. A key study investigated the crystal and molecular structure of cyclo-L-aspartyl-L-alanyl (3,6-dioxo-5-methyl-2-piperazineacetic acid). [] This research utilized X-ray crystallography to determine the compound crystallizes in the P21 space group and revealed a planar piperazine ring with a slight boat conformation. []

Q2: How is this compound analytically quantified in complex matrices?

A: High-performance liquid chromatography (HPLC) is a primary method for quantifying this compound derivatives, specifically 5-benzyl-3,6-dioxo-2-piperazineacetic acid (DOP), a degradation product of aspartame. [, ] One method utilizes a C18 column with a mobile phase of 0.5 M NaH2PO4 (pH 2.1) and methanol for separation and UV detection at 200 nm. [] Another approach employs solid-phase extraction for purification followed by HPLC analysis using a C18 column and a mobile phase of 10 mM potassium dihydrogenphosphate and acetonitrile (pH 4.0). []

Q3: What is the stability of this compound derivatives in commercial products?

A: Research shows that 5-benzyl-3,6-dioxo-2-piperazineacetic acid (DOP), a this compound derivative, can form in aspartame-sweetened soft drinks during storage. [] In a study analyzing DOP formation in two new soft drink formulations, DOP concentration increased over 34 days, reaching 0.7 mg/L at 7°C and 6 mg/L at 20°C. [] This highlights the potential for degradation of aspartame into DOP in commercial beverages over time and at varying temperatures.

Q4: Can you provide an example of how chirality is incorporated into the synthesis of this compound derivatives?

A: Researchers have developed synthetic routes to produce chiral 3-oxo-6-[(phenylmethoxy)carbonyl]-2-piperazineacetic acid esters. [] These chiral molecules are designed to present an aspartic acid side chain and were subsequently utilized in novel Friedel-Crafts reactions, expanding the synthetic utility of these compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.